molecular formula C9H16N4O B13487979 2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide

2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide

Cat. No.: B13487979
M. Wt: 196.25 g/mol
InChI Key: CZOMDEFSDUIUBT-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide ( 1339887-35-2) is a chemical compound with the molecular formula C10H18N4O and a molecular weight of 210.28 g/mol. Its structure features a 3-aminopyrazole moiety linked via an acetamide bridge to an N-isopropyl-N-methylamide group . The 3-aminopyrazole scaffold is a privileged structure in medicinal chemistry and is recognized as a key pharmacophore in the development of kinase inhibitors . This specific scaffold is known to mimic adenine and can effectively bind to the hinge region of kinase ATP-binding sites, making derivatives like this compound valuable starting points for inhibitor design . Pyrazole-based inhibitors have demonstrated significant potential in anticancer research, with numerous derivatives advancing to clinical and preclinical studies for various disease targets . This compound is intended for research applications such as hit identification and lead optimization in drug discovery programs, particularly those focused on understudied kinases. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-methyl-N-propan-2-ylacetamide

InChI

InChI=1S/C9H16N4O/c1-7(2)12(3)9(14)6-13-5-4-8(10)11-13/h4-5,7H,6H2,1-3H3,(H2,10,11)

InChI Key

CZOMDEFSDUIUBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)CN1C=CC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide typically involves the reaction of 3-amino-1H-pyrazole with N-isopropyl-N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Reaction Types and Reagents

The compound participates in three primary reaction categories:

Reaction Type Common Reagents Conditions Major Products
Alkylation Methyl iodide, Ethyl bromideRoom temperature, base (e.g., K₂CO₃)N-alkylated pyrazole derivatives
Oxidation H₂O₂, KMnO₄Acidic or neutral aqueous mediaPyrazole N-oxide or hydroxylated analogs
Nucleophilic Substitution Acyl chlorides, IsocyanatesAnhydrous DMF, 60–80°CAcylated/ureido-substituted acetamides

Key factors influencing reactivity include:

  • Amino group nucleophilicity : Enhances susceptibility to electrophilic attack .

  • Amide group stability : Limits hydrolysis under mild conditions but allows transamidation at elevated temperatures .

Alkylation via Spiro-Intermediates

Alkylation proceeds through an addition of nucleophile-spiro annulation-ring opening (ANSARO) mechanism :

  • Nucleophilic attack : The pyrazole amino group reacts with alkyl halides (e.g., methyl iodide), forming a spiro-pyrrolidine intermediate.

  • Ring-opening : Base-mediated cleavage of the spiro intermediate releases the N-alkylated product (e.g., 17 in Source ).

This pathway is confirmed by NMR and HRMS data showing intermediates with characteristic sp³-hybridized nitrogen signals .

Oxidation Dynamics

Controlled oxidation with H₂O₂ targets the pyrazole ring, yielding 3-amino-1H-pyrazole-1-oxide as a major product. Kinetic studies suggest pseudo-first-order dependence on peroxide concentration, with activation energy of ~45 kJ/mol.

Scale-Up Challenges

Industrial synthesis faces:

  • Low yields (<50%) in spiro-intermediate formation due to steric hindrance from the isopropyl group .

  • Purification complexity : Requires silica gel chromatography or recrystallization from ethanol/water mixtures .

Comparative Reactivity

Compound Reactivity Feature
2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamideFaster alkylation due to reduced steric bulk compared to isopropyl derivatives
3-Amino-4-bromo-1H-pyrazoleBromine substituent directs electrophilic substitution to the 5-position

Unexplored Avenues

  • Catalytic asymmetric reactions : Potential for chiral induction using organocatalysts remains untested.

  • Biological mechanism elucidation : Interaction with COX-2 or bacterial topoisomerases requires in vitro validation .

This compound’s versatility in generating bioactive derivatives underscores its importance in medicinal chemistry, though further optimization is needed for industrial viability.

Scientific Research Applications

2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-isopropyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1. Key Comparisons Between Target Compound and Analogs

Property Target Compound Analogs 6a–f
Core Structure 3-Amino-pyrazole Benzoyl-phenoxy hydrazide
Antifungal Activity Not reported Moderate to high (e.g., 6b: 22.3 mm)
Solubility Likely higher (polar amino group) Lower (hydrophobic Cl/F substituents)
Synthetic Accessibility Moderate (pyrazole synthesis required) High (straightforward hydrazide coupling)

The absence of antifungal data for the target compound highlights a research gap. However, structural parallels suggest its amino-pyrazole group could mitigate toxicity issues associated with halogenated phenoxy groups in analogs 6a–f .

Biological Activity

2-(3-Amino-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide (CAS No. 1183109-57-0) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and acetamide moiety, making it a candidate for various pharmacological applications.

  • Molecular Formula : C₆H₁₀N₄O
  • Molecular Weight : 154.17 g/mol
  • IUPAC Name : 2-(3-amino-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide

The biological activity of 2-(3-Amino-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways.

Biological Activities

Recent studies have highlighted several key biological activities associated with pyrazole derivatives, including:

  • Antitumor Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell growth. Research indicates that compounds similar to 2-(3-Amino-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide exhibit inhibitory effects on critical oncogenes such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects : Pyrazole derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . This suggests potential applications in treating inflammatory diseases.
  • Antibacterial Activity : Some studies report that pyrazole compounds can disrupt bacterial cell membranes, leading to cell lysis and death. This activity may be beneficial in developing new antimicrobial agents .

Case Study 1: Antitumor Activity

A study investigating the structure-activity relationship (SAR) of pyrazole derivatives found that modifications on the pyrazole ring significantly influenced their antitumor efficacy against various cancer cell lines. The compound exhibited a notable IC50 value, indicating its potential as a therapeutic agent against tumors .

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that 2-(3-Amino-1H-pyrazol-1-yl)-N-isopropyl-N-methylacetamide could effectively inhibit the LPS-induced production of inflammatory markers in macrophages. This anti-inflammatory effect was attributed to the compound's ability to modulate signaling pathways involved in inflammation .

Case Study 3: Antibacterial Properties

Research evaluating the antibacterial activity of similar pyrazole derivatives revealed that they effectively inhibited the growth of several pathogenic bacteria. The mechanism was linked to membrane disruption, which led to leakage of cellular contents and eventual cell death .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
2-(4-Amino-1H-pyrazol-1-yl)-N-methylacetamideC₈H₁₄N₄OAntitumor, Anti-inflammatory
2-(5-Bromo-1H-pyrazol-4-yl)-N-methylacetamideC₈H₈BrN₃OAntibacterial
2-(3-Amino-1H-pyrazol-1-yl)-N-methylacetamideC₆H₁₀N₄OAntitumor

Q & A

Q. How can researchers address discrepancies in synthetic yields reported across different methodologies?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (solvent, catalyst loading, temperature) systematically using Minitab. Identify critical factors via Pareto charts .
  • Scale-Up Challenges : Compare yields at 1 mmol vs. 10 mmol scales. Optimize stirring rate (500–1000 rpm) and cooling methods to mitigate exothermic side reactions .

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